CRF1 Receptor Binding Affinity: Rank-Order Superiority Within the Substituted Pyrimidine Series
In a head-to-head comparison of all synthesized substituted pyrimidines within the Kuppast/Fahmy series, analog 3 [6-(bis(2-methoxyethyl)amino)pyrimidine-2,4(1H,3H)-dione] exhibited the highest CRF1 receptor binding affinity among the full panel of congeners [1]. The competition binding assay used [125I]Tyr0-sauvagine as the radioligand in HEK293 cells expressing CRF1R. The series of substituted pyrimidines (compounds 1–28) were initially screened at 500–1000 nM; only four compounds surpassed the 50% inhibition threshold and advanced to full IC50 determination, with analog 3 ranking highest [2]. In contrast, the comparator class of 22 substituted thiazolo[4,5-d]pyrimidines—bioisosteric fused-ring analogs—uniformly failed to achieve 50% inhibition at 1000 nM in the identical assay, confirming that the monocyclic pyrimidine scaffold with the specific bis(2-methoxyethyl)amino substitution is essential for CRF1R engagement [2].
| Evidence Dimension | CRF1 receptor competition binding (rank-order affinity within synthetic series) |
|---|---|
| Target Compound Data | Highest affinity in series (analog 3); exceeded 50% inhibition threshold at screening concentration of 500–1000 nM [1][2] |
| Comparator Or Baseline | All other substituted pyrimidines in the series (analogs 1, 2, 4–28); 22 thiazolo[4,5-d]pyrimidine analogs: 0/22 achieved >50% inhibition at 1000 nM [2] |
| Quantified Difference | Analog 3 ranked #1 in the series; thiazolo[4,5-d]pyrimidine class: 0% pass rate vs. pyrimidine class: 4/28 compounds passed screening threshold [2] |
| Conditions | [125I]Tyr0-sauvagine competition binding assay; HEK293 cells expressing human CRF1R; initial screening at 500–1000 nM; full IC50 determination for compounds exceeding 50% inhibition [1][2] |
Why This Matters
Procurement of the highest-affinity analog from a comprehensively characterized series ensures that the selected compound represents the optimal starting point for CRF1R antagonist lead optimization or pharmacological tool compound studies, avoiding the wasted resource expenditure associated with lower-affinity or inactive congeners.
- [1] Sakellaris S, Matsoukas MT, Karageorgos V, Poulaki S, Kuppast B, Margioris A, Venihaki M, Fahmy H, Liapakis G. Selective antagonism of CRF1 receptor by a substituted pyrimidine. Hormones (Athens). 2019 Jun;18(2):215-221. DOI: 10.1007/s42000-019-00105-9. PMID: 30980254. View Source
- [2] Kuppast B. Synthesis and Biological Evaluation of Substituted Thiazolo[4,5-d]Pyrimidines and Substituted Pyrimidines as Corticotropin Releasing Factor (CRF) Receptor Antagonists. PhD Dissertation, South Dakota State University. 2014. Available at: https://openprairie.sdstate.edu/etd/1567/. View Source
